molecular formula C20H19FINO B1665942 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole CAS No. 335161-03-0

1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole

Cat. No. B1665942
M. Wt: 435.3 g/mol
InChI Key: LFFIIZFINPPEMC-UHFFFAOYSA-N

Description

AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors, respectively. The physiological actions and metabolism of AM694 have not been characterized.
AM-694 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole is a member of the class of indoles that is 1H-indole which is substituted at position 1 by a 5-fluoropentyl group and a position 3 by an o-fluorobenzoyl group. It is a selective agonist for the CB1 cannabinoid receptor;  Ki values for the CB1 and CB2 receptors are 0.08 and 1.44 nM, respectively. It has a role as a cannabinoid receptor agonist. It is a member of indoles, an aromatic ketone, an organoiodine compound, an organofluorine compound and a synthetic cannabinoid.

Scientific Research Applications

Monoclonal Antibody Development

Researchers Nakayama and Kenjyou (2015) have developed specific monoclonal antibodies (MAbs) for 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole (AM694), a synthetic cannabinoid. These MAbs, namely HN0124 and NK0504, are potentially effective in detecting AM694 and its derivatives. They were evaluated using competitive enzyme-linked immunosorbent assay, showing an ability to recognize various similar compounds. Forty nmol/L AM694 can be detected using HN0124 MAb, indicating the utility of these MAbs for drug detection purposes (NakayamaHiroshi & KenjyouNoriko, 2015).

Forensic Toxicology

A study by Bertol et al. (2015) highlights the detection of AM-694, a form of 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole, in human biological fluids. This synthetic cannabinoid, known for inducing effects like euphoria, sedation, and hallucinations, was identified in a patient's urine and blood samples. The study utilized various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the presence of AM-694 and its metabolites, demonstrating its importance in forensic investigations (E. Bertol et al., 2015).

Synthesis and Chemical Analysis

Yao Cheng (2012) reports on the synthesis process of AM-694, starting from indole. The method involved a series of steps including protection, deprotection, N-alkylation, ester hydrolysis, and methylsulfonyl esterification, culminating in the production of AM-694. The total yield reached 41.8%, and the compound's content was analyzed by high-performance liquid chromatography (HPLC), nuclear magnetic (NMR), and Mass Spectrometry (MS), providing insights into efficient production and chemical analysis of such compounds (Yao Cheng, 2012).

Pharmacological Evaluation

A study by Srinivas et al. (1998) explores the synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole and its arylpiperazinyl Mannich bases, which possess potential serotonergic (5-HT2) and dopaminergic (D1/D2) receptor modulatory activity in mice. Although this compound is structurally different from 1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole, it shares a similar indole base, thus providing insight into the broader pharmacological potential of indole derivatives (P. Srinivas et al., 1998).

properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIIZFINPPEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187156
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole

CAS RN

335161-03-0
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Nakayama, N Kenjyou - Monoclonal Antibodies in …, 2015 - liebertpub.com
1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole (AM694) is one of the synthetic cannabinoids and an illegal drug in Japan. It is important to generate a monoclonal antibody (MAb) against …
Number of citations: 2 www.liebertpub.com
E Bertol, F Vaiano, MG Di Milia, F Mari - Forensic science international, 2015 - Elsevier
AM-694 or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole is a synthetic cannabinoid that acts as a selective and a powerful agonist for CB1 receptor, inducing cannabinoid-like effects (…
Number of citations: 24 www.sciencedirect.com
FI Carroll, AH Lewin, SW Mascarella… - Annals of the New …, 2012 - Wiley Online Library
There are numerous medicinal chemistry reports in the literature describing the pharmacological properties of thousands of narcotics, stimulants, hallucinogens, sedative‐hypnotic drugs…
Number of citations: 182 nyaspubs.onlinelibrary.wiley.com
AC Howlett, BF Thomas, JW Huffman - Molecules, 2021 - mdpi.com
The Sterling Research Group identified pravadoline as an aminoalkylindole (AAI) non-steroidal anti-inflammatory pain reliever. As drug design progressed, the ability of AAI analogs to …
Number of citations: 12 www.mdpi.com
S Dresen, S Kneisel, W Weinmann… - Journal of mass …, 2011 - Wiley Online Library
After the discovery of synthetic cannabimimetic substances in ‘Spice’‐like herbal mixtures marketed as ‘incense’ or ‘plant fertilizer’ the active compounds have been declared as …
MR Meyer - Archives of toxicology, 2016 - Springer
This review article covers English-written and PubMed-listed review articles and original studies published between January 2015 and April 2016 dealing with the toxicodynamics and …
Number of citations: 81 link.springer.com
GM Beebe - 2009 - 170.94.37.152
Pursuant to the provisions of Arkansas Code Annotated § 5-64-201 and § 5-64-216 of the laws of the State of Arkansas, the Director of the Arkansas Department of Health or duly …
Number of citations: 10 170.94.37.152
SA Hindson, RC Andrews, MJ Danson… - The FEBS …, 2023 - Wiley Online Library
Synthetic cannabinoid receptor agonists (SCRAs) are one of the fastest growing classes of recreational drugs. Despite their growth in use, their vast chemical diversity and rapidly …
Number of citations: 3 febs.onlinelibrary.wiley.com
M Dei Cas, E Casagni, S Arnoldi, V Gambaro… - Forensic Science …, 2019 - Elsevier
A screening method for the separation and identification of more than fifty NPS is proposed. The method is based on fast gas-chromatography/time of flight mass spectrometry (FAST-GC/…
Number of citations: 14 www.sciencedirect.com
MS Castaneto, DA Gorelick, NA Desrosiers… - Drug and alcohol …, 2014 - Elsevier
Background Synthetic cannabinoids (SC) are a heterogeneous group of compounds developed to probe the endogenous cannabinoid system or as potential therapeutics. Clandestine …
Number of citations: 753 www.sciencedirect.com

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